molecular formula C19H15N3O3S B11103712 4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate

4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate

Cat. No.: B11103712
M. Wt: 365.4 g/mol
InChI Key: QWRYOSIVBKUZCG-WJDWOHSUSA-N
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Description

4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE is a complex organic compound with a unique structure that combines elements of thiazole, benzimidazole, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENYL N,N-DIMETHYLCARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H15N3O3S/c1-21(2)19(24)25-13-9-7-12(8-10-13)11-16-17(23)22-15-6-4-3-5-14(15)20-18(22)26-16/h3-11H,1-2H3/b16-11-

InChI Key

QWRYOSIVBKUZCG-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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